o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride
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Overview
Description
O-(3,5-dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H8Cl3NO and a molecular weight of 228.5 g/mol . It is a white to light yellow solid that is soluble in water and some organic solvents . This compound is often used as a reagent in organic synthesis, particularly for introducing aminooxy groups .
Preparation Methods
The synthesis of O-(3,5-dichlorobenzyl)hydroxylamine hydrochloride typically involves organic synthetic chemistry techniques. One common method includes the reaction of 3,5-dichlorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
O-(3,5-dichlorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used but often include nitrones, amines, and substituted hydroxylamines .
Scientific Research Applications
O-(3,5-dichlorobenzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(3,5-dichlorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it may interact with enzyme active sites, altering their activity and function .
Comparison with Similar Compounds
O-(3,5-dichlorobenzyl)hydroxylamine hydrochloride can be compared with other similar compounds such as O-benzylhydroxylamine hydrochloride and O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride . These compounds share similar chemical structures and reactivity but differ in the position and number of chlorine atoms on the benzyl ring. This difference can affect their solubility, reactivity, and applications .
O-benzylhydroxylamine hydrochloride: Similar structure but without chlorine atoms, used in the synthesis of hydroxylamines and hydroxyamates.
O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride: Similar structure with chlorine atoms at different positions, used in organic synthesis and as a reagent.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
IUPAC Name |
O-[(3,5-dichlorophenyl)methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILFNPTGQUSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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